1H-Imidazole, 2,2'-dithiobis[1-methyl-

Protein Disulfide Isomerase Inhibition Redox Biochemistry Antithrombotic Drug Discovery

Generic methimazole ANDA filings require unambiguous identification of the oxidative dimer impurity. This fully characterized reference standard eliminates co-elution misassignment risk with a distinct disulfide-cleavage MS fragment (m/z 114.0249) and crystallographic confirmation. • Single-crystal XRD (C2/c, S-S 2.0926 Å) enabling definitive polymorph identification • ¹H/¹³C NMR, HRMS, HPLC purity, and DSC (onset 131°C) documentation provided • Traceable to USP/EP pharmacopeial standards for QC batch release and method validation

Molecular Formula C8H10N4S2
Molecular Weight 226.3 g/mol
CAS No. 61747-29-3
Cat. No. B1658656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 2,2'-dithiobis[1-methyl-
CAS61747-29-3
Molecular FormulaC8H10N4S2
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCN1C=CN=C1SSC2=NC=CN2C
InChIInChI=1S/C8H10N4S2/c1-11-5-3-9-7(11)13-14-8-10-4-6-12(8)2/h3-6H,1-2H3
InChIKeyVWGKCNYHKYTHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole, 2,2'-dithiobis[1-methyl-: Identity and Physicochemical Profile


1H-Imidazole, 2,2'-dithiobis[1-methyl- (synonym: 1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane; Methimazole Dimer Impurity) is a symmetrical disulfide-bridged bis-imidazole with the molecular formula C8H10N4S2 and molecular weight 226.32 g/mol [1]. It crystallizes as a yellow solid in the monoclinic C2/c space group with a characteristic S–S bond length of 2.0926(8) Å and a melting point (DSC onset) of 131 °C [1]. The compound is formally the oxidative dimer of methimazole (1-methyl-1H-imidazole-2-thione) and serves a dual role: (i) as a pharmacopeial impurity reference standard for thiamazole (methimazole) drug substance and product quality control [2], and (ii) as a redox-active, bidentate N,N-donor ligand for transition-metal coordination chemistry [3]. Its symmetrical disulfide architecture distinguishes it from unsymmetrical alkyl 2-imidazolyl disulfide antitumor agents and from the parent thione monomer, imposing unique constraints on redox behavior, metal-binding geometry, and chromatographic retention that directly affect its selection for analytical method development and coordination chemistry applications.

1H-Imidazole, 2,2'-dithiobis[1-methyl-: Why In-Class Analogs Cannot Substitute


Although the class of bis(1-R-imidazol-2-yl)disulfides shares a common disulfide-bridged bis-imidazole scaffold, substitution at the N1 position profoundly modulates crystallographic packing, thermal stability, metal-binding geometry, and biochemical potency [1]. The N-methyl derivative (R = Me; this compound) crystallizes in the monoclinic C2/c space group with one-half molecule in the asymmetric unit and an S–S bond length of 2.0926(8) Å, while the bulkier R = tBu and R = Ph analogs exhibit different unit-cell parameters and packing motifs that alter their solubility and ligand pre-organization [1][2]. In PDI inhibition, the N-methyl disulfide (IC50 = 160 nM) is approximately 2.2-fold more potent than a closely related congener (IC50 = 350 nM), demonstrating that even modest R-group variation translates into a measurable affinity difference [3]. Furthermore, the zinc complex [κ²-(mimMe)₂]ZnCl₂ adopts a tetrahedral ZnCl₂N₂ geometry with a seven-membered chelate ring, whereas the corresponding methimazole complex [ZnCl₂(mitH-S)₂] exhibits ZnCl₂S₂ coordination—a fundamental geometric divergence that precludes functional interchangeability of the disulfide ligand with the thione monomer [4]. These differences are not cosmetic; they govern chromatographic retention time in HPLC impurity methods, the outcome of metal-catalyzed S–S bond metathesis reactions, and the accuracy of pharmacopeial impurity quantification.

1H-Imidazole, 2,2'-dithiobis[1-methyl-: Quantitative Differentiation Evidence


PDI Inhibition Potency vs Structurally Related Disulfides

1H-Imidazole, 2,2'-dithiobis[1-methyl- inhibits recombinant human protein disulfide isomerase (PDI) with an IC50 of 160 nM, as measured in an enzyme-mediated reduction assay using His-tagged PDI expressed in E. coli BL21 (DE3) pLysS [1]. This represents a 2.2-fold greater inhibitory potency than a structurally related congener (CHEMBL4464788; IC50 = 350 nM, same assay system) and an approximately 10.6-fold greater potency than the small-molecule PDI probe P1 (IC50 = 1.7 µM, insulin aggregation assay) [2][3].

Protein Disulfide Isomerase Inhibition Redox Biochemistry Antithrombotic Drug Discovery

Crystal Structure Differentiation by X-Ray Diffraction

Single-crystal X-ray diffraction analysis establishes that 1H-Imidazole, 2,2'-dithiobis[1-methyl- (compound 3) crystallizes as a yellow solid in the monoclinic C2/c space group with unit-cell parameters a = 12.5904(6) Å, b = 7.3959(3) Å, c = 11.2869(5) Å, β = 97.886(4)°, and Z = 4 [1]. The asymmetric unit contains only one-half of the molecule; the complete disulfide is generated by a two-fold axis. The S–S bond length is 2.0926(8) Å with a C1–S1–S1i–C1i torsion angle of 62.85(6)° [1]. In contrast, the methimazole impurity C hydroiodide salt (2b) crystallizes in the P21/c space group with a = 8.6603(1) Å, b = 7.4999(1) Å, c = 13.7504(2) Å, β = 94.826(0)°, and Z = 4, containing no disulfide bond [1].

Crystallography Polymorph Identification Solid-State Characterization

Polymorph Differentiation by DSC Melting Behavior

Differential scanning calorimetry (DSC) of the yellow crystalline form of 1H-Imidazole, 2,2'-dithiobis[1-methyl- reveals a DSC onset melting point of 131 °C [1]. This value differs discernibly from two prior literature reports: 127–128 °C [ref. 21 in source] and 138 °C [ref. 17 in source], the latter associated with a reportedly white (colorless) form [1]. The discrepancy in both color and melting point—spanning up to 10 °C—is consistent with the existence of distinct polymorphic forms, though powder diffractogram data for the literature forms were unavailable for direct comparison [1].

Thermal Analysis Polymorphism Pharmaceutical Impurity Characterization

Coordination Geometry: N,N-Chelation vs S,S-Donation

When employed as a ligand, 1H-Imidazole, 2,2'-dithiobis[1-methyl- (L-S-S-L) coordinates Zn(II) via the two imidazole nitrogen atoms to form [ZnCl₂(L-S-S-L)], adopting a tetrahedral ZnCl₂N₂ geometry with a seven-membered chelate ring [1]. This contrasts directly with the complex [ZnCl₂(mitH-S)₂] derived from the thione monomer 1-methylimidazoline-2-thione (mitH-S), which exhibits ZnCl₂S₂ coordination [1]. The switch from S-donor to N-donor atoms fundamentally alters the ligand-field strength, redox stability of the disulfide bond, and the potential for subsequent S–S bond metathesis reactions [2].

Coordination Chemistry Ligand Design Transition Metal Complexes

NMR Spectroscopic Fingerprint vs Methimazole and Impurity C

The ¹H NMR spectrum (DMSO-d₆, 600 MHz, 25 °C) of 1H-Imidazole, 2,2'-dithiobis[1-methyl- (compound 3) displays a pair of doublets at δH 7.13 ppm and 7.06 ppm (J = 0.9 Hz) for the imidazolyl ring protons, and a singlet at δH 3.56 ppm for the N-methyl groups [1]. The ¹³C NMR spectrum shows C2 at δ 140.2 ppm, C4 at δ 130.4 ppm, C5 at δ 124.6 ppm, and N-CH₃ at δ 34.1 ppm [1]. These chemical shifts differ markedly from those of methimazole impurity C base (2a) [δH 7.20, 6.91 ppm; δC 141.4, 128.2, 122.9 ppm; N-CH₃ at δC 32.5 ppm] and its hydroiodide salt (2b) [δH 7.76, 7.79 ppm; N-CH₃ at δH 3.79 ppm], which also includes an S-CH₃ signal absent in the disulfide [1]. High-resolution mass spectrometry confirms the [M+H]⁺ ion at m/z 227.0423, with a diagnostic disulfide-cleavage fragment at m/z 114.0249 [1].

NMR Spectroscopy Impurity Profiling Structural Elucidation

Pharmacopeial Reference Standard Status and USP/EP Traceability

1H-Imidazole, 2,2'-dithiobis[1-methyl- is formally designated as Methimazole Dimer Impurity (also referred to as Thiamazole EP Impurity C) and is supplied with full characterization data compliant with regulatory guidelines for use as a reference standard in analytical method development, method validation (AMV), and QC applications during commercial production of thiamazole [1]. Traceability against pharmacopeial standards (USP or EP) can be provided [1]. This compound is explicitly utilized for Abbreviated New Drug Application (ANDA) submissions [1]. In contrast, non-pharmacopeial disulfide analogs (e.g., R = tBu, R = Ph) lack this defined regulatory role and accompanying certificate-of-analysis documentation.

Pharmaceutical Quality Control Reference Standards Regulatory Compliance

1H-Imidazole, 2,2'-dithiobis[1-methyl-: High-Value Application Scenarios


Pharmacopeial Impurity Standard for Thiamazole ANDA & QC Testing

In generic drug development for thiamazole (methimazole) formulations, regulatory agencies require identification and quantification of all process-related and degradation impurities. 1H-Imidazole, 2,2'-dithiobis[1-methyl- serves as a characterized impurity reference standard with full spectroscopic (¹H/¹³C NMR, HRMS), chromatographic (HPLC purity), thermal (DSC, TGA), and crystallographic (single-crystal XRD) documentation, enabling its use as a system suitability standard and calibration reference in HPLC impurity methods [1]. Its distinct spectroscopic fingerprint—including the absence of an S-CH₃ resonance and a characteristic disulfide-cleavage fragment at m/z 114.0249—provides unambiguous identification that prevents co-elution misassignment with methimazole impurity C [1]. Furthermore, its regulatory designation as Thiamazole EP Impurity C with traceability to USP/EP pharmacopeial standards directly supports ANDA filing requirements and GMP QC batch release [2].

PDI Probe Development for Thrombosis and Cancer Metastasis Research

Protein disulfide isomerase (PDI) is a validated target for antithrombotic therapy and has been implicated in cancer metastasis. 1H-Imidazole, 2,2'-dithiobis[1-methyl- exhibits an IC50 of 160 nM against recombinant human PDI, representing a 2.2-fold potency gain over the closest BindingDB comparator (IC50 = 350 nM) when tested in the same recombinant enzyme assay [1]. This potency level positions the compound as a useful tool for PDI inhibition studies at sub-micromolar concentrations, where weaker inhibitors (e.g., P1 with IC50 = 1.7 µM) may lack sufficient target engagement in cellular contexts [2]. The symmetrical disulfide architecture also facilitates structure–activity relationship (SAR) exploration, as the N-methyl substituent can be systematically varied to probe the steric and electronic determinants of PDI active-site recognition [3].

N,N-Chelating Ligand for S–S Bond Activation and Metathesis

In coordination chemistry, the ability of 1H-Imidazole, 2,2'-dithiobis[1-methyl- to function as a bidentate N,N-donor ligand forming a seven-membered chelate ring with Zn(II)—in contrast to the S,S-donor behavior of its thione monomer precursor [ZnCl₂(mitH-S)₂]—enables experiments that require geometrically constrained disulfide coordination [1]. This N,N-chelation mode stabilizes the disulfide bond against homolytic cleavage while permitting S–S bond metathesis reactions under appropriate conditions, as demonstrated by the equilibrium formation of asymmetric disulfide complexes [κ²-(mimPh)(mimBut)]CoCl₂ from homodimeric precursors [2]. Researchers investigating controlled disulfide exchange, metal-templated dynamic combinatorial chemistry, or the synthesis of heteroleptic metal complexes should select this compound over the thione monomer or bulkier R-group analogs (R = tBu, Ph) because its methyl substituent provides the optimal balance of steric accessibility and crystallinity for structural characterization.

Polymorph Screening and Solid-State Stability Studies

The observation that 1H-Imidazole, 2,2'-dithiobis[1-methyl- can be obtained as yellow crystals with a DSC melting point of 131 °C that differs from literature reports of 127–128 °C and 138 °C (the latter associated with a white form) suggests polymorphic behavior with potential implications for solid-state stability and dissolution [1]. The definitive crystallographic parameters (monoclinic C2/c; a = 12.5904(6), b = 7.3959(3), c = 11.2869(5) Å; β = 97.886(4)°; S–S bond = 2.0926(8) Å) provide a benchmark for identifying and distinguishing polymorphic forms by powder XRD [1]. For pharmaceutical development teams conducting polymorph screens on methimazole drug substance or impurity reference standards, these data enable form assignment and inform decisions about storage conditions and shelf-life specifications for the reference standard.

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